molecular formula C50H70N16O11 B1587171 (Des-pyr1)-lhrh CAS No. 38280-53-4

(Des-pyr1)-lhrh

Cat. No.: B1587171
CAS No.: 38280-53-4
M. Wt: 1071.2 g/mol
InChI Key: XJFYTQZGHCJQNE-YJXWTMGESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (Des-pyr1)-lhrh is a complex peptide-like molecule. It contains multiple amino acid residues, including imidazole, indole, hydroxypropanoyl, and hydroxyphenyl groups, making it a highly functionalized and biologically relevant compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each incorporating specific amino acid residues through peptide bond formation. The process typically starts with the protection of amino groups to prevent unwanted reactions. The protected amino acids are then sequentially coupled using reagents like carbodiimides (e.g., DCC) and coupling agents (e.g., HOBt) to form peptide bonds. Deprotection steps are carried out using acidic or basic conditions to remove protecting groups and reveal the functional amino groups for further coupling.

Industrial Production Methods

Industrial production of such complex peptides often employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Automated peptide synthesizers are commonly used to streamline the process, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The imidazole and indole rings can be reduced under specific conditions.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the hydroxyphenyl group yields quinones, while reduction of the indole ring can produce indolines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model peptide for studying peptide bond formation and stability. It also serves as a substrate in enzymatic assays to investigate protease activity.

Biology

In biological research, the compound is used to study protein-protein interactions and signal transduction pathways. Its multiple functional groups allow for diverse interactions with biological macromolecules.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its peptide nature makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

Industry

In the industrial sector, the compound is used in the development of peptide-based materials and coatings. Its functional groups provide sites for further chemical modifications, enhancing material properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The imidazole and indole rings can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the active sites of proteins. The hydroxyphenyl group can form additional hydrogen bonds, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (Des-pyr1)-lhrh
  • This compound

Uniqueness

The uniqueness of this compound lies in its complex structure, which includes multiple functional groups and amino acid residues. This complexity allows for diverse chemical reactivity and biological interactions, making it a valuable tool in various scientific fields.

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H70N16O11/c1-27(2)17-36(45(73)62-35(9-5-15-56-50(53)54)49(77)66-16-6-10-40(66)48(76)58-23-41(52)69)61-42(70)24-59-44(72)37(18-28-11-13-31(68)14-12-28)64-47(75)39(25-67)65-46(74)38(19-29-21-57-34-8-4-3-7-32(29)34)63-43(71)33(51)20-30-22-55-26-60-30/h3-4,7-8,11-14,21-22,26-27,33,35-40,57,67-68H,5-6,9-10,15-20,23-25,51H2,1-2H3,(H2,52,69)(H,55,60)(H,58,76)(H,59,72)(H,61,70)(H,62,73)(H,63,71)(H,64,75)(H,65,74)(H4,53,54,56)/t33-,35-,36-,37-,38-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFYTQZGHCJQNE-YJXWTMGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H70N16O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20191661
Record name LHRH (2-10)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1071.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38280-53-4
Record name LHRH (2-10)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038280534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LHRH (2-10)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Des-pglu1-luteinizing hormone-releasing hormone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Des-pyr1)-lhrh
Reactant of Route 2
Reactant of Route 2
(Des-pyr1)-lhrh
Reactant of Route 3
Reactant of Route 3
(Des-pyr1)-lhrh
Reactant of Route 4
Reactant of Route 4
(Des-pyr1)-lhrh
Reactant of Route 5
(Des-pyr1)-lhrh
Reactant of Route 6
Reactant of Route 6
(Des-pyr1)-lhrh

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.